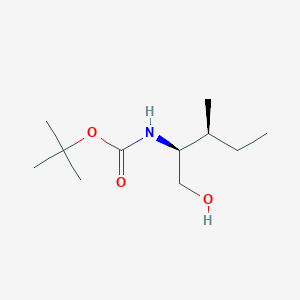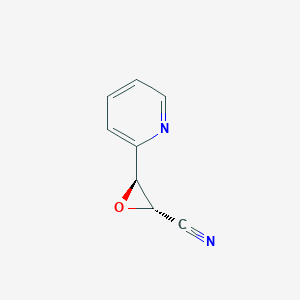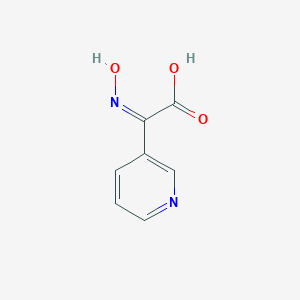
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid is a compound with a chemical formula of C8H8N2O3. It is also known as 2-hydroxyimino-3-pyridinecarboxylic acid or simply HPCA. This compound has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid are related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid in lab experiments include its ability to inhibit acetylcholinesterase and its antioxidant properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of (2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid can be achieved through various methods. One such method involves the reaction of pyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid has been studied for its potential therapeutic applications in various fields of medicine. One such application is in the treatment of Alzheimer's disease. Research has shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Propriétés
Numéro CAS |
105997-36-2 |
|---|---|
Nom du produit |
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid |
Formule moléculaire |
C7H6N2O3 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H6N2O3/c10-7(11)6(9-12)5-2-1-3-8-4-5/h1-4,12H,(H,10,11)/b9-6- |
Clé InChI |
HXQUIONKMXRBQC-TWGQIWQCSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C(=N/O)/C(=O)O |
SMILES |
C1=CC(=CN=C1)C(=NO)C(=O)O |
SMILES canonique |
C1=CC(=CN=C1)C(=NO)C(=O)O |
Synonymes |
3-Pyridineaceticacid,alpha-(hydroxyimino)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



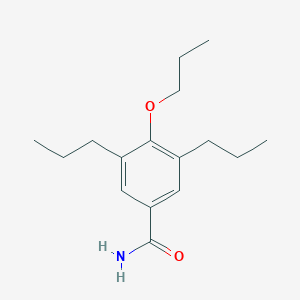
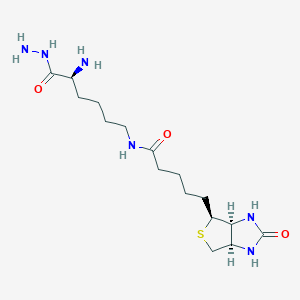
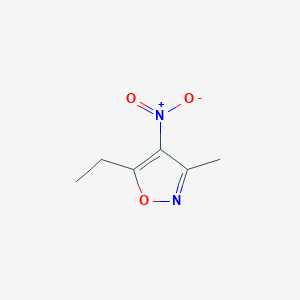
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
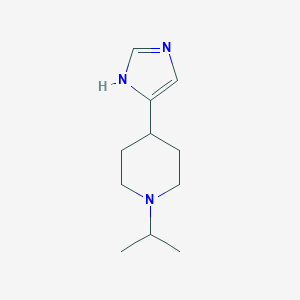
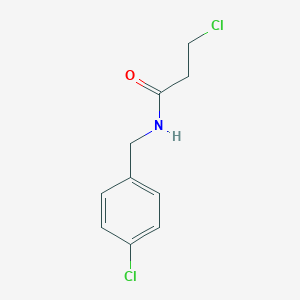
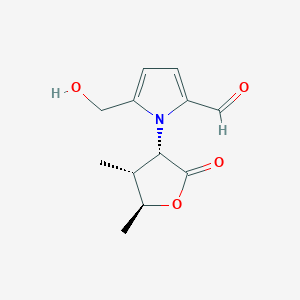
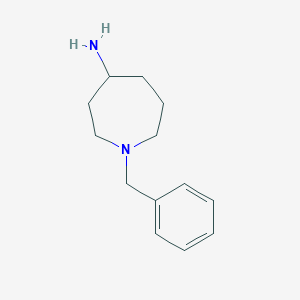
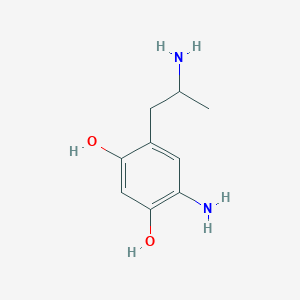

![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)
